molecular formula C16H22N2O2S2 B4215994 Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4215994
M. Wt: 338.5 g/mol
InChI Key: SCWYJDAEMXVVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(allylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the allylamino and carbonothioyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(allylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.

Scientific Research Applications

Ethyl 2-{[(allylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[(allylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-{[(allylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the allylamino and carbonothioyl groups

Properties

IUPAC Name

ethyl 5-methyl-2-(prop-2-enylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S2/c1-4-8-17-16(21)18-14-13(15(19)20-5-2)11-9-10(3)6-7-12(11)22-14/h4,10H,1,5-9H2,2-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWYJDAEMXVVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.